molecular formula C16H14N6 B5803381 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5803381
M. Wt: 290.32 g/mol
InChI Key: QLVUMXOTWMJQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, which is a well-known purine bioisostere. As an analog of purine nucleobases, this compound is of significant interest in medicinal chemistry and drug discovery research. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , and as microtubule targeting agents that inhibit tubulin polymerization . The core structure is also explored for its potential anti-inflammatory, antimicrobial, and anticancer activities . The specific role of the 2-methylimidazol-1-yl substituent at the 4-position and the benzyl group at the 1-position on the biological activity and selectivity of this particular derivative is a key area for further investigation. Researchers can utilize this compound as a key intermediate or as a lead compound for the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-12-17-7-8-21(12)15-14-9-20-22(16(14)19-11-18-15)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVUMXOTWMJQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, followed by further functionalization to introduce the pyrazolopyrimidine ring . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. The mechanism often involves the disruption of signaling pathways critical for tumor growth.

Antimicrobial Properties

The imidazole moiety is well-known for its antimicrobial effects. Derivatives similar to 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects. This suggests potential applications in treating infectious diseases.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory disorders. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and tested against various cancer cell lines. The results showed that certain modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells. The study concluded that further exploration into structure-activity relationships could lead to the development of potent anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of imidazole derivatives reported that compounds structurally related to 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibited promising results against Staphylococcus aureus and Candida albicans. The study emphasized the importance of optimizing substituents on the imidazole ring to enhance activity .

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Anticancer Activity

  • EGFR Inhibition : 1H-Pyrazolo[3,4-d]pyrimidine derivatives with aryl substituents (e.g., compounds 14a and 15 in ) inhibit EGFR WT with sub-micromolar IC₅₀ values (~0.5 µM), comparable to erlotinib. The benzyl group in the target compound may similarly enhance kinase binding .
  • FLT3 Inhibition : Pyrazolo[3,4-d]pyrimidines with piperazine-aroyl groups () show potent FLT3 inhibition, critical in acute myeloid leukemia therapy. Structural flexibility at the 4-position (e.g., imidazole vs. piperazine) influences selectivity .

Antimicrobial and Antiparasitic Activity

  • Antileishmanial Activity: The 6-amino-N-(piperidin-4-yl) derivative () achieves >90% parasite clearance in murine VL models via oral dosing, attributed to improved bioavailability and target engagement in Leishmania spp. .
  • Antimicrobial Activity : Methylsulfanyl substituents () confer broad-spectrum activity against bacterial and fungal strains, likely through interference with microbial nucleotide synthesis .

Biological Activity

1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic structure that enhances its biological activity. The presence of the imidazole moiety contributes to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Inhibition of Protein Kinases : Compounds similar to 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have shown significant inhibitory effects on various kinases involved in cancer progression. Specific derivatives have demonstrated IC50 values in the nanomolar range against different cancer cell lines, indicating potent antitumor activity .
CompoundTarget KinaseIC50 (nM)
81cPLK4<10
82aPim Kinases0.4 - 1.1
84FGFR12.9

Antiviral Activity

Research has identified antiviral properties in pyrazolo[3,4-d]pyrimidine derivatives against various viruses:

  • Herpes Simplex Virus Type 1 (HSV-1) : Some derivatives exhibited EC50 values significantly lower than traditional antiviral agents, suggesting their potential as effective treatments .

The biological activity of 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways critical for cell proliferation and survival:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell cycle regulation and apoptosis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Substituent Effects : Variations at the benzyl and imidazole positions significantly influence potency and selectivity against target enzymes. For example, modifications that enhance lipophilicity have been associated with improved bioavailability and cellular uptake .

Case Studies

Several case studies illustrate the promising biological activities of related compounds:

  • In Vivo Efficacy : A study demonstrated that a derivative of this compound effectively reduced tumor growth in xenograft models .
  • Safety Profile : Preclinical trials indicated manageable toxicity profiles with minimal side effects compared to existing therapies .

Q & A

Q. What are the key challenges in synthesizing 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how are they addressed methodologically?

Synthesis typically involves multi-step pathways, including:

  • Condensation reactions : Coupling imidazole derivatives with pyrazolo[3,4-d]pyrimidine precursors under controlled pH and temperature .
  • Functional group protection : Use of tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during benzylation .
  • Purification challenges : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating intermediates .
    Common pitfalls include low yields due to steric hindrance from the benzyl group; optimizing solvent polarity and reaction time improves efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Key for identifying substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the imidazole proton resonates downfield (δ 10.8–11.1 ppm) due to hydrogen bonding .
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ for the pyrimidine ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities like oxidation byproducts .

Q. How are initial biological screening assays designed to evaluate this compound’s activity?

  • Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR-TK or BTK) with ATP-competitive protocols. IC50 values are determined via fluorescence polarization .
  • Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., A431 for EGFR-overexpressing models) with dose-response curves (0.1–100 µM) .
  • Selectivity panels : Compare activity against off-target kinases (e.g., c-Src, PKCα) to assess specificity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the compound’s kinase selectivity?

  • Binding mode analysis : MD trajectories (50–100 ns) reveal interactions, such as hydrogen bonding between the imidazole nitrogen and kinase hinge region (e.g., Met793 in EGFR). Hydrophobic interactions with the benzyl group enhance residence time .
  • Free energy calculations (MM/GBSA) : Quantify binding affinities for mutant kinases (e.g., EGFR T790M) to guide structural modifications .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors at C4 of pyrimidine) for selective inhibition .

Q. What strategies resolve contradictions between enzymatic and cellular assay data?

  • Permeability assessment : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake. Low permeability may explain discrepancies between in vitro IC50 and cellular EC50 .
  • Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzyl group) .
  • Off-target profiling : Phosphoproteomics or thermal shift assays detect unintended kinase interactions .

Q. How can structure-activity relationship (SAR) studies improve potency against resistant kinase mutants?

  • Substituent variation : Replace the 2-methyl group on imidazole with bulkier groups (e.g., trifluoromethyl) to enhance van der Waals contacts in hydrophobic pockets .
  • Scaffold hopping : Replace pyrazolo[3,4-d]pyrimidine with pyrido[2,3-d]pyrimidine to improve solubility while maintaining hinge-binding .
  • Pro-drug design : Introduce phosphate esters at the pyrimidine N1 position to enhance bioavailability .

Q. What analytical methods quantify synthetic impurities, and how are they mitigated?

  • HPLC-MS : Detects byproducts like quinone derivatives (from oxidation) or amine adducts (from incomplete protection) .
  • Process optimization : Use inert atmospheres (N2/Ar) during benzylation to prevent oxidation. Catalytic scavengers (e.g., polymer-bound triphenylphosphine) remove excess reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.